Cas no 922969-39-9 (N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide)

N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide Chemical and Physical Properties
Names and Identifiers
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- 922969-39-9
- N-(benzo[d]thiazol-5-yl)-4-(N-butyl-N-ethylsulfamoyl)benzamide
- N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide
- F2806-0242
- AKOS024468794
- N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide
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- Inchi: 1S/C20H23N3O3S2/c1-3-5-12-23(4-2)28(25,26)17-9-6-15(7-10-17)20(24)22-16-8-11-19-18(13-16)21-14-27-19/h6-11,13-14H,3-5,12H2,1-2H3,(H,22,24)
- InChI Key: XFDBZXXWNQIUHY-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C(NC2C=CC3=C(C=2)N=CS3)=O)=CC=1)(N(CC)CCCC)(=O)=O
Computed Properties
- Exact Mass: 417.11808395g/mol
- Monoisotopic Mass: 417.11808395g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 28
- Rotatable Bond Count: 8
- Complexity: 615
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4
- Topological Polar Surface Area: 116Ų
N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2806-0242-3mg |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 3mg |
$63.0 | 2023-05-16 | |
Life Chemicals | F2806-0242-40mg |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2806-0242-5μmol |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 5μl |
$63.0 | 2023-05-16 | |
Life Chemicals | F2806-0242-4mg |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 4mg |
$66.0 | 2023-05-16 | |
Life Chemicals | F2806-0242-2mg |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 2mg |
$59.0 | 2023-05-16 | |
Life Chemicals | F2806-0242-5mg |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2806-0242-30mg |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 30mg |
$119.0 | 2023-05-16 | |
Life Chemicals | F2806-0242-50mg |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 50mg |
$160.0 | 2023-05-16 | |
Life Chemicals | F2806-0242-100mg |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 100mg |
$248.0 | 2023-05-16 | |
Life Chemicals | F2806-0242-20μmol |
N-(1,3-benzothiazol-5-yl)-4-[butyl(ethyl)sulfamoyl]benzamide |
922969-39-9 | 90%+ | 20μl |
$79.0 | 2023-05-16 |
N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide Related Literature
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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3. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Suying Hou,Yongcun Zou,Xianchun Liu,Xiaodan Yu,Bo Liu,Xiujuan Sun,Yan Xing CrystEngComm, 2011,13, 835-840
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Hajra Zafar,Xinru You,Asifullah Khan,Liang Ge J. Mater. Chem. B, 2019,7, 7639-7655
Additional information on N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide
Comprehensive Introduction to N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide (CAS No. 922969-39-9)
N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide (CAS No. 922969-39-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and biochemical research due to its unique structural properties and potential applications. This benzothiazole-derived sulfonamide exhibits a combination of sulfamoyl and benzamide functional groups, making it a promising candidate for drug discovery and development. Researchers are particularly interested in its structure-activity relationship (SAR), which could unlock novel therapeutic pathways.
The compound's molecular formula and chemical structure have been meticulously characterized, revealing its potential as a kinase inhibitor or enzyme modulator. With the growing demand for targeted therapies in oncology and neurodegenerative diseases, N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide is being explored for its ability to interact with specific biological targets. Its lipophilicity and bioavailability profiles are also under investigation, as these factors are critical for drug efficacy.
In recent years, the scientific community has focused on high-throughput screening (HTS) of compounds like CAS No. 922969-39-9 to identify potential lead molecules. The compound's synthetic route and purity optimization have been documented in several peer-reviewed journals, highlighting its reproducibility for industrial-scale production. Additionally, its metabolic stability and toxicity profile are key areas of study, aligning with the pharmaceutical industry's emphasis on safety-by-design principles.
From an SEO perspective, users frequently search for terms such as "benzothiazole derivatives uses," "sulfamoylbenzamide synthesis," and "CAS 922969-39-9 applications." These queries reflect the compound's relevance in medicinal chemistry and drug design. Furthermore, the rise of AI-driven drug discovery has increased interest in N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide as a test case for machine learning models predicting molecular interactions.
Environmental and green chemistry considerations are also shaping research around this compound. Scientists are exploring solvent-free synthesis methods and catalytic efficiency improvements to reduce waste. Such innovations align with global trends toward sustainable pharmaceuticals, a topic frequently searched by academia and industry professionals alike.
In summary, N-(1,3-benzothiazol-5-yl)-4-butyl(ethyl)sulfamoylbenzamide represents a compelling subject for multidisciplinary research. Its chemical versatility, combined with emerging biotechnological applications, positions it as a compound of enduring scientific and commercial interest.
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